molecular formula C11H12O3 B13995481 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-

2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-

Cat. No.: B13995481
M. Wt: 192.21 g/mol
InChI Key: LRHXSJHVFJSPBT-UHFFFAOYSA-N
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Description

2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is an organic compound with the molecular formula C11H12O3. It is a derivative of 2H-Inden-2-one, featuring methoxy groups at the 4 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- typically involves the introduction of methoxy groups to the 2H-Inden-2-one core. One common method is the methylation of 2H-Inden-2-one using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- involves its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2H-Inden-2-one: The parent compound without methoxy groups.

    2H-Inden-2-one, 1,3-dihydro-5-methoxy-: A derivative with a single methoxy group.

    4-Methoxy-2-indanone: Another methoxy-substituted derivative

Uniqueness

2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is unique due to the presence of two methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The dual methoxy substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4,7-dimethoxy-1,3-dihydroinden-2-one

InChI

InChI=1S/C11H12O3/c1-13-10-3-4-11(14-2)9-6-7(12)5-8(9)10/h3-4H,5-6H2,1-2H3

InChI Key

LRHXSJHVFJSPBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC(=O)CC2=C(C=C1)OC

Origin of Product

United States

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